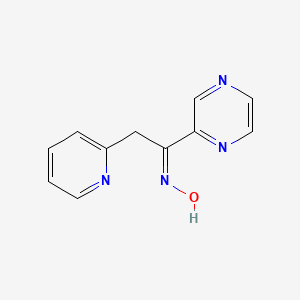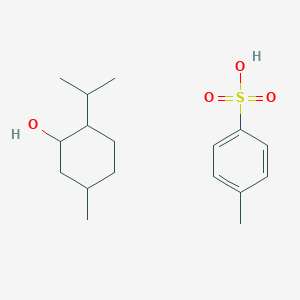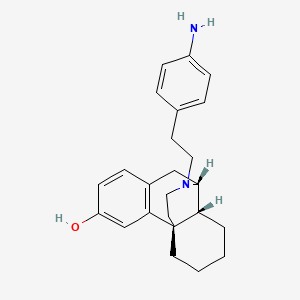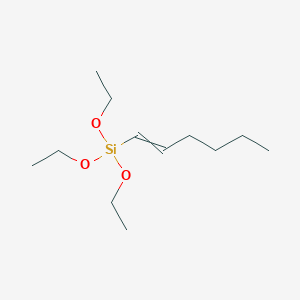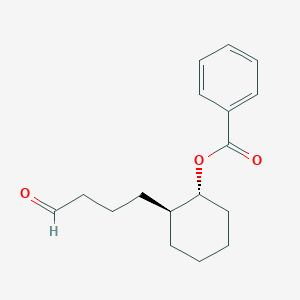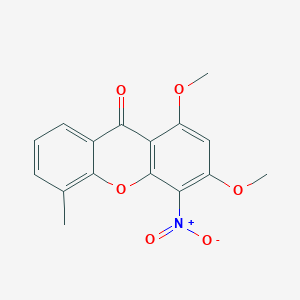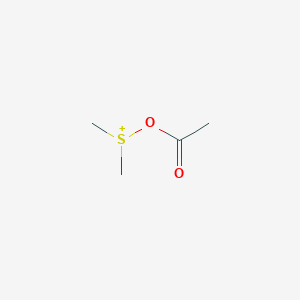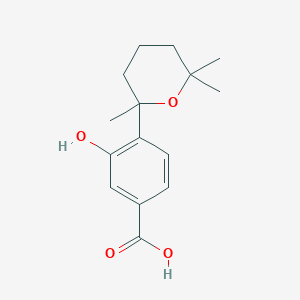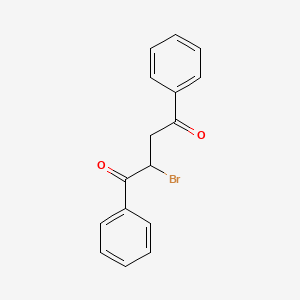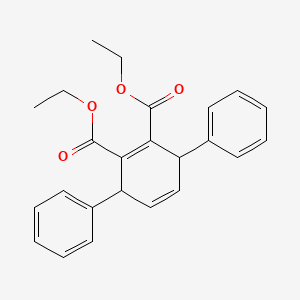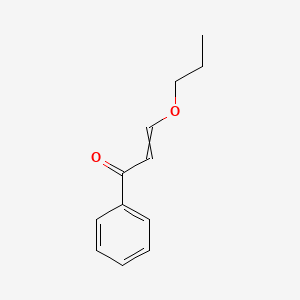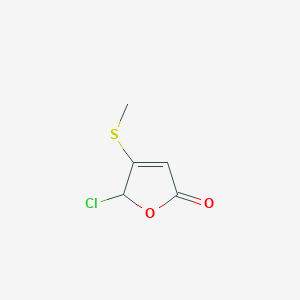
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chlorine atom at the 5-position and a methylsulfanyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(methylsulfanyl)furan-2(5H)-one typically involves the chlorination of 4-(methylsulfanyl)furan-2(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(methylsulfanyl)furan-2(5H)-one.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium methoxide, ammonia, thiourea, dimethylformamide as solvent.
Major Products Formed
Oxidation: 5-Chloro-4-(methylsulfinyl)furan-2(5H)-one, 5-Chloro-4-(methylsulfonyl)furan-2(5H)-one.
Reduction: 4-(Methylsulfanyl)furan-2(5H)-one.
Substitution: 5-Amino-4-(methylsulfanyl)furan-2(5H)-one, 5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound are studied for their ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfanyl)furan-2(5H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Bromo-4-(methylsulfanyl)furan-2(5H)-one: Similar structure with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one:
Uniqueness
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62674-31-1 |
|---|---|
Molekularformel |
C5H5ClO2S |
Molekulargewicht |
164.61 g/mol |
IUPAC-Name |
2-chloro-3-methylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO2S/c1-9-3-2-4(7)8-5(3)6/h2,5H,1H3 |
InChI-Schlüssel |
RGWXUYJDQFEFOP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=O)OC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


